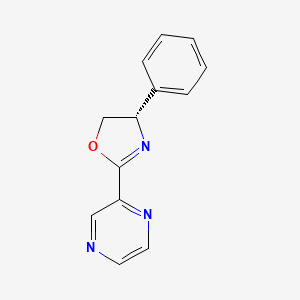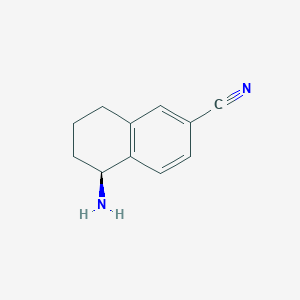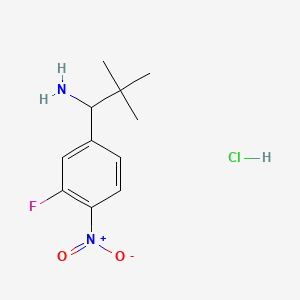![molecular formula C37H40AuClN2 B8181863 (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride](/img/structure/B8181863.png)
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride is a complex organometallic compound It features a gold(III) center coordinated to a bulky acenaphthoimidazolylidene ligand, which is further substituted with diisopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride typically involves the following steps:
Ligand Synthesis: The acenaphthoimidazolylidene ligand is synthesized by reacting acenaphthenequinone with an appropriate amine, followed by cyclization and subsequent alkylation with diisopropylphenyl groups.
Gold Coordination: The ligand is then reacted with a gold(III) precursor, such as gold(III) chloride, under inert conditions to form the desired gold(III) complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride can undergo various chemical reactions, including:
Oxidation: The gold(III) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to gold(I) or gold(0) species using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the chloride ligand is replaced by other ligands such as phosphines or thiolates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like peroxides or halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or thiolates in the presence of a base.
Major Products
Oxidation: Higher oxidation state gold complexes.
Reduction: Gold(I) or gold(0) species.
Substitution: New gold complexes with different ligands.
Scientific Research Applications
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.
Material Science: It is explored for its electronic properties and potential use in the development of new materials.
Mechanism of Action
The mechanism of action of (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride involves its interaction with molecular targets such as DNA or proteins. The gold(III) center can coordinate to nucleophilic sites on these biomolecules, leading to inhibition of their function. This interaction can trigger apoptotic pathways in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(N-Heterocyclic Carbene)gold(III) Complexes: These compounds have similar structures but different ligands.
Gold(III) Chloride Complexes: Other gold(III) complexes with different ligands.
Uniqueness
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride is unique due to its bulky acenaphthoimidazolylidene ligand, which provides steric protection to the gold center and enhances its stability. This makes it particularly effective in catalytic applications and as a potential therapeutic agent.
Properties
IUPAC Name |
[7,9-bis[2,6-di(propan-2-yl)phenyl]acenaphthyleno[1,2-d]imidazol-8-ylidene]-chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2.Au.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;;/h9-20,22-25H,1-8H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIWNJQOLXVEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C3=C(C4=CC=CC5=C4C3=CC=C5)N(C2=[Au]Cl)C6=C(C=CC=C6C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40AuClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-bis(5-bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B8181786.png)

![(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8181791.png)
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8181796.png)










